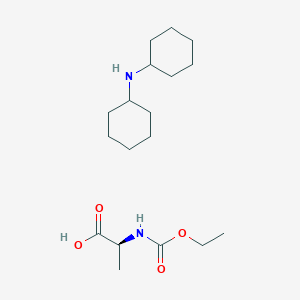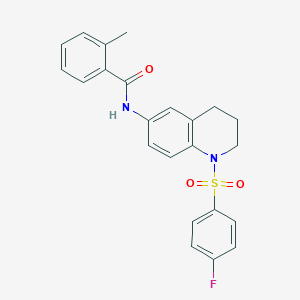
2-((Etoxi-carbonil)amino)propanoato de diciclohexilamina (S)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate is an organic compound that combines dicyclohexylamine with an ester derivative of (S)-2-((ethoxycarbonyl)amino)propanoic acid
Aplicaciones Científicas De Investigación
Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its stability and reactivity
Mecanismo De Acción
Target of Action
It is known that dicyclohexylamine is used as an intermediate for the production of antioxidants and vulcanization accelerators . It is also used as a catalyst for flexible polyurethane foams .
Mode of Action
It is known that dicyclohexylamine can participate in esterification and condensation reactions .
Biochemical Pathways
It is known that dicyclohexylamine can be used as a chain extender in the preparation of polyamine esters .
Pharmacokinetics
It is known that dicyclohexylamine is sparingly soluble in water , which may impact its bioavailability.
Result of Action
It is known that dicyclohexylamine can be used in the synthesis of antioxidants and vulcanization accelerators , suggesting it may have a role in these processes.
Action Environment
It is known that dicyclohexylamine is air sensitive and should be stored under dry inert gas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate typically involves the Steglich esterification reaction. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions, allowing the formation of the ester without significant side reactions .
Industrial Production Methods
In industrial settings, the production of dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with a single cyclohexyl group.
Dicyclohexylamine: Contains two cyclohexyl groups but lacks the ester functionality.
tert-Butyl (S)-2-((ethoxycarbonyl)amino)propanoate: Similar ester structure but with a tert-butyl group instead of dicyclohexylamine
Uniqueness
Dicyclohexylamine (S)-2-((ethoxycarbonyl)amino)propanoate is unique due to its combination of dicyclohexylamine and the ester derivative of (S)-2-((ethoxycarbonyl)amino)propanoic acid. This structure imparts specific reactivity and stability, making it valuable in various applications.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(ethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-11-6(10)7-4(2)5(8)9/h11-13H,1-10H2;4H,3H2,1-2H3,(H,7,10)(H,8,9)/t;4-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYYVRAJVJLAGB-VWMHFEHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-CHLORO-3-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2414844.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2414846.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)

![(5Z)-5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414852.png)




![2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2414858.png)
![N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2414860.png)
![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2414861.png)
![6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2414867.png)
